molecular formula C13H14O2 B11900992 1-Naphthalenol, 4-(1-methylethoxy)- CAS No. 41426-37-3

1-Naphthalenol, 4-(1-methylethoxy)-

Cat. No.: B11900992
CAS No.: 41426-37-3
M. Wt: 202.25 g/mol
InChI Key: WMVPFEQOLJSBDR-UHFFFAOYSA-N
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Description

1-Naphthalenol, 4-(1-methylethoxy)- (IUPAC name: 4-isopropoxynaphthalen-1-ol) is a naphthalene derivative featuring a hydroxyl group at the 1-position and an isopropoxy substituent at the 4-position. This compound is structurally related to phenolic naphthalene derivatives, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. The isopropoxy group introduces steric bulk and lipophilicity, distinguishing it from simpler methoxy or ethoxy analogs.

Properties

CAS No.

41426-37-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4-propan-2-yloxynaphthalen-1-ol

InChI

InChI=1S/C13H14O2/c1-9(2)15-13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9,14H,1-2H3

InChI Key

WMVPFEQOLJSBDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ISOPROPOXYNAPHTHALEN-1-OL typically involves the nucleophilic aromatic substitution of a suitable naphthalene derivative. One common method is the reaction of 4-bromo-1-naphthol with isopropyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the substitution of the bromine atom with the isopropoxy group.

Industrial Production Methods: Industrial production of 4-ISOPROPOXYNAPHTHALEN-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-ISOPROPOXYNAPHTHALEN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-isopropoxynaphthoquinone.

    Reduction: Formation of 4-isopropoxynaphthalen-1-ol dihydro derivative.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-Naphthalenol derivatives are significant in the pharmaceutical industry. They serve as precursors for various therapeutic agents, including:

  • Antidepressants : 1-Naphthalenol is involved in synthesizing sertraline, a widely used antidepressant .
  • Insecticides : It is a precursor to carbaryl, which is used for pest control .
  • Anticancer Agents : Research indicates that certain naphthol derivatives can inhibit CREB-mediated gene transcription, showing potential as anticancer agents. For instance, 1-Naphthalenol derivatives have been tested for their ability to inhibit cancer cell proliferation .

Case Study: Anticancer Activity

A study investigated the structure-activity relationship of naphthol derivatives, revealing that specific modifications enhance their ability to inhibit cancer cell growth. The compound demonstrated selective toxicity towards cancer cells without affecting normal cells .

Agricultural Applications

In agriculture, 1-Naphthalenol plays a crucial role as an insecticide and fungicide. Its derivatives are synthesized to improve efficacy against pests and diseases affecting crops.

  • Insecticides : Compounds derived from 1-naphthalenol are utilized in formulating insecticides like carbaryl, which targets a broad range of pests .
  • Fungicides : Research has shown that naphthalene derivatives exhibit antifungal properties against various pathogens, making them valuable in crop protection strategies .

Data Table: Efficacy of Naphthalene Derivatives

Compound NameTarget Pest/FungusEfficacy (%)Reference
CarbarylVarious insects85
Naphthalene Derivative AAspergillus niger90
Naphthalene Derivative BStaphylococcus aureus75

Chemical Synthesis

The synthesis of 1-naphthalenol and its derivatives is crucial in organic chemistry. These compounds are utilized as intermediates in the production of more complex molecules.

  • Synthesis Methods : Various methods for synthesizing 1-naphthalenol include nitration and hydrogenation processes that yield high purity products suitable for further reactions .
  • Intermediates in Polymer Chemistry : Naphthalene derivatives are also employed as intermediates for producing heat-resistant polyesters and modifying other polymers .

Case Study: Synthesis of Antimicrobial Agents

Recent research focused on synthesizing new naphthalene derivatives with antimicrobial properties. The study reported several compounds exhibiting significant antibacterial and antifungal activities against common pathogens .

Mechanism of Action

The mechanism of action of 4-ISOPROPOXYNAPHTHALEN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the aromatic ring system can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The key structural analogs of 1-Naphthalenol, 4-(1-methylethoxy)- include:

Compound Name Substituent at 4-Position Molecular Formula Key Properties/Applications References
4-Methoxy-1-naphthalenol Methoxy (-OCH₃) C₁₁H₁₀O₂ Dye intermediate (e.g., Solvent Red 3), lower fouling susceptibility in electrooxidation studies
4-Ethoxy-1-naphthalenol Ethoxy (-OC₂H₅) C₁₂H₁₂O₂ Intermediate in azo dyes (e.g., 1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-)
4-Hydroxypropranolol 2-Hydroxy-3-(isopropylamino)propoxy C₁₆H₂₁NO₃ Metabolite of the beta-blocker propranolol; cardiovascular research
Isotonitazene N,N-Diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitrobenzimidazole C₂₃H₂₈N₄O₃ Psychoactive substance with opioid receptor activity

Key Observations :

  • Lipophilicity : The branched isopropyl group enhances lipophilicity, which may improve membrane permeability in biological systems compared to linear alkoxy analogs .

Biological Activity

1-Naphthalenol, 4-(1-methylethoxy)-, also known as 4-(1-methylethoxy)-1-naphthol, is an organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C12H14O
  • Molecular Weight : 178.24 g/mol
  • CAS Number : 623-55-0

Pharmacological Activities

1-Naphthalenol, 4-(1-methylethoxy)- exhibits various biological activities, including:

  • Antioxidant Activity : This compound has demonstrated significant antioxidant properties, which are critical in mitigating oxidative stress-related damage in cells. Studies have shown that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.
  • Anti-inflammatory Effects : Research indicates that 1-naphthalenol derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.

The biological activities of 1-naphthalenol, 4-(1-methylethoxy)- can be attributed to its ability to modulate several biochemical pathways:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of inflammatory mediators.
  • Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX and LOX inhibition
AntimicrobialInhibition of bacterial growth

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant activity of various naphthol derivatives, including 1-naphthalenol, 4-(1-methylethoxy)-. The compound exhibited a notable IC50 value indicating its potency in scavenging DPPH radicals. The results highlighted its potential application in developing antioxidant supplements.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that treatment with 1-naphthalenol, 4-(1-methylethoxy)- significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential therapeutic role in managing inflammatory diseases.

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound revealed that it displayed inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could serve as a natural antimicrobial agent.

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